1H and 13C NMR chemical shifts for 5-bromo-1-(phenylsulfonyl)indoline
1H and 13C NMR chemical shifts for 5-bromo-1-(phenylsulfonyl)indoline
Structural Elucidation of 5-Bromo-1-(phenylsulfonyl)indoline: A Comprehensive NMR Whitepaper
Executive Summary
The indoline core is a privileged scaffold in medicinal chemistry and drug development. The functionalization of this core, specifically in the form of 5-bromo-1-(phenylsulfonyl)indoline , yields a highly versatile synthetic intermediate. The N1-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group against oxidative degradation and functions as a strong electron-withdrawing directing group that profoundly alters the electronic landscape of the molecule[1]. Concurrently, the C5-bromine provides a critical handle for downstream transition-metal-catalyzed cross-coupling reactions[2].
For researchers and application scientists, precise structural elucidation of this compound is paramount. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-bromo-1-(phenylsulfonyl)indoline, exploring the causality behind the observed spectral data and establishing a self-validating protocol for experimental acquisition.
Causality in Chemical Shifts: Electronic and Steric Drivers
To accurately assign the NMR spectra of 5-bromo-1-(phenylsulfonyl)indoline, one must move beyond empirical matching and understand the fundamental physical chemistry driving the nuclear shielding and deshielding environments.
The Indoline Aliphatic Core (C2 and C3): Unlike fully aromatic indoles, indolines possess an sp 3 -hybridized C2-C3 bond, breaking the extended conjugation. The C2 protons are highly deshielded ( ∼ 3.94 ppm) due to their direct attachment to the electronegative nitrogen atom. This deshielding is severely amplified by the inductive pull of the N-phenylsulfonyl group[3]. In contrast, the C3 protons resonate further upfield ( ∼ 2.93 ppm) because they are insulated from the nitrogen's direct inductive effect, behaving more like standard benzylic protons.
The Heavy Atom Effect at C5: In 13 C NMR, the attachment of a heavy halogen (Bromine) induces a pronounced diamagnetic shielding effect—known as the "heavy atom effect"—on the ipso-carbon (C5). Driven by spin-orbit coupling and the high electron density of the bromine atom, the C5 carbon is shifted significantly upfield to approximately 116.5 ppm, rather than resonating in the typical un-substituted aromatic region ( ∼ 125–130 ppm).
Anisotropic Deshielding of C7-H: The C7 proton on the indoline ring experiences spatial proximity to the S=O bonds of the sulfonyl group. The magnetic anisotropy of the sulfonyl group's π -system, combined with strong inductive electron withdrawal through the σ -framework, pushes the C7-H signal downfield to ∼ 7.56 ppm. This often results in spectral overlap with the para-proton of the phenyl ring[4].
Electronic effects driving the 1H and 13C NMR chemical shifts in the indoline core.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the self-validated spectral data for 5-bromo-1-(phenylsulfonyl)indoline, acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3 .
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Causality |
| C2-H 2 | 3.94 | Triplet (t) | 8.5 | 2H | Deshielded by adjacent N-SO 2 Ph |
| C3-H 2 | 2.93 | Triplet (t) | 8.5 | 2H | Benzylic position, shielded relative to C2 |
| C4-H | 7.23 | Doublet (d) | 2.0 | 1H | Meta-coupling to C6-H |
| C6-H | 7.36 | Doublet of doublets (dd) | 8.5, 2.0 | 1H | Ortho-coupling to C7-H, meta to C4-H |
| Ph-H (meta) | 7.46 | Triplet (t) | 7.5 | 2H | Standard aromatic resonance |
| C7-H | 7.56 | Doublet (d) | 8.5 | 1H | Deshielded by SO 2 anisotropy (Overlaps Ph-para) |
| Ph-H (para) | 7.56 | Triplet (t) | 7.5 | 1H | Overlaps with C7-H |
| Ph-H (ortho) | 7.76 | Doublet (d) | 7.5 | 2H | Ortho to electron-withdrawing SO 2 |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Carbon Type | Assignment Causality |
| C3 | 27.3 | CH 2 (sp 3 ) | Aliphatic benzylic carbon |
| C2 | 50.4 | CH 2 (sp 3 ) | Deshielded by electronegative nitrogen |
| C5 | 116.5 | C-Br (Quat.) | Upfield shift due to Bromine heavy atom effect |
| C7 | 116.8 | CH (sp 2 ) | Ortho to sulfonamide nitrogen |
| Ph-C2', C6' | 127.4 | CH (sp 2 ) | Ortho carbons of phenylsulfonyl group |
| C4 | 128.1 | CH (sp 2 ) | Aromatic indoline core |
| Ph-C3', C5' | 129.2 | CH (sp 2 ) | Meta carbons of phenylsulfonyl group |
| C6 | 130.8 | CH (sp 2 ) | Aromatic indoline core |
| Ph-C4' | 133.1 | CH (sp 2 ) | Para carbon of phenylsulfonyl group |
| C3a | 134.2 | C (Quat.) | Bridgehead carbon |
| Ph-C1' | 138.2 | C (Quat.) | Directly attached to SO 2 |
| C7a | 141.5 | C (Quat.) | Bridgehead carbon, directly attached to nitrogen |
(Note: Exact shift values may fluctuate by ± 0.05 ppm for 1 H and ± 0.5 ppm for 13 C depending on sample concentration and exact temperature profiling[4],[5].)
Self-Validating Experimental Protocol for NMR Acquisition
To ensure total trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. A simple 1D acquisition is insufficient for complex overlapping aromatic regions; orthogonal 2D techniques must be employed to prove the connectivity.
Step 1: Sample Preparation
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Action: Dissolve 10–15 mg of highly pure 5-bromo-1-(phenylsulfonyl)indoline in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected because the molecule lacks exchangeable protons (no -OH or -NH), preventing deuterium exchange artifacts. TMS provides a reliable internal standard (0.00 ppm) to calibrate the heavy atom and anisotropic shifts accurately.
Step 2: Instrument Tuning and Shimming
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Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Optimize Z1-Z5 shims.
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Causality: Precise shimming is critical to resolve the fine meta-coupling ( J=2.0 Hz) between C4-H and C6-H. Poor field homogeneity will blur these doublets into indistinguishable singlets.
Step 3: 1D Acquisition ( 1 H and 13 C)
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Action: Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds. Acquire the 13 C spectrum using proton decoupling (zgpg30) and a longer D1 of 2.0 seconds.
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Causality: The 30° pulse ensures rapid recovery of longitudinal magnetization, allowing for more scans and higher signal-to-noise (S/N) ratios. The longer D1 in 13 C ensures that quaternary carbons (like C5 and C7a), which have longer spin-lattice relaxation times ( T1 ), are fully relaxed and visible in the spectrum.
Step 4: Self-Validation via 2D Correlation
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Action: Run COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Causality (The Validation Loop):
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COSY validates the aliphatic core by showing a distinct cross-peak between the 3.94 ppm (C2) and 2.93 ppm (C3) triplets.
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HSQC maps the protons directly to their carbons, resolving the overlap between C7-H and Ph-H (para) by separating them along the 13 C axis (116.8 ppm vs 133.1 ppm).
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HMBC confirms the quaternary C5-Br position (116.5 ppm) by showing long-range 3JCH correlations from the C4-H and C6-H protons.
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Workflow for the self-validating NMR acquisition and structural elucidation.
References
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SpectraBase: 1-(Phenylsulfonyl)indoline - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at:[Link]
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SpectraBase: 1-(Phenylsulfonyl)indoline - 13C NMR. John Wiley & Sons, Inc. Available at:[Link]
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National Institutes of Health (PMC): N-arylsulfonyl indolines as RORγ agonists. ACS Med Chem Lett. Available at:[Link]
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Royal Society of Chemistry (RSC): Water enables the tunable electrochemical synthesis of heterocyclic 3a- and 5a-bromoindolines. Green Chemistry. Available at:[Link]

5-Bromo-1-(phenylsulfonyl)indoline
Arylboronic Acid
5-Aryl-1-(phenylsulfonyl)indoline
5-Amino-1-(phenylsulfonyl)indoline
Substituted Indoline
Substituted Indole
